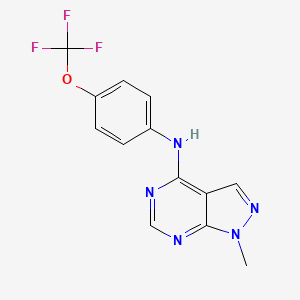![molecular formula C15H16N2O2S B7467875 4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PSB-603, and it is a potent and selective inhibitor of the dopamine transporter. The dopamine transporter is a protein that plays a crucial role in regulating the levels of dopamine in the brain. Therefore, PSB-603 has the potential to be used as a therapeutic agent for the treatment of various neurological disorders.
作用機序
The mechanism of action of PSB-603 involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, PSB-603 increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease, ADHD, and substance abuse disorders.
Biochemical and Physiological Effects:
PSB-603 has been shown to have several biochemical and physiological effects. Studies have shown that this compound increases the levels of dopamine in the brain, which can improve mood, attention, and motivation. Additionally, PSB-603 has been shown to have neuroprotective effects, which can protect the brain from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using PSB-603 in laboratory experiments include its potency and selectivity as a dopamine transporter inhibitor. Additionally, this compound has been extensively studied, which makes it a well-characterized tool for studying the dopamine system. However, the limitations of using PSB-603 in laboratory experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for the research on PSB-603. One direction is to investigate the potential therapeutic applications of this compound for other neurological disorders, such as depression and anxiety. Another direction is to develop more potent and selective dopamine transporter inhibitors based on the structure of PSB-603. Additionally, further studies are needed to investigate the potential toxicity and long-term effects of PSB-603 in animal models and humans.
合成法
The synthesis of 4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine involves several steps. The first step is the reaction between 2-pyridinecarboxaldehyde and 1-benzylpiperazine to form 2-[1-(benzyl)piperazin-2-yl]pyridine. This intermediate is then reacted with benzenesulfonyl chloride to form 4-[1-(benzenesulfonyl)piperazin-2-yl]pyridine. The final step involves the reaction of 4-[1-(benzenesulfonyl)piperazin-2-yl]pyridine with pyrrolidine to form 4-[1-(benzenesulfonyl)pyrrolidin-2-yl]pyridine.
科学的研究の応用
PSB-603 has been extensively studied for its potential applications in the treatment of various neurological disorders. Studies have shown that this compound is a potent and selective inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
特性
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-20(19,14-5-2-1-3-6-14)17-12-4-7-15(17)13-8-10-16-11-9-13/h1-3,5-6,8-11,15H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDWXPYAIRAFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
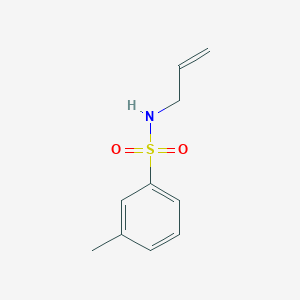



![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
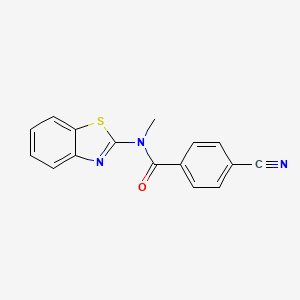
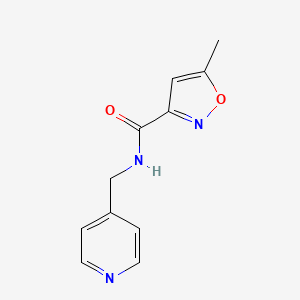
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
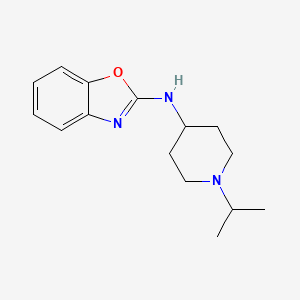
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
